4-Diethylamino-1,1,1-trifluorobut-3-en-2-one

Description

Historical Context and Discovery

The compound 4-diethylamino-1,1,1-trifluorobut-3-en-2-one emerged as a subject of interest in the mid-20th century during investigations into α,β-unsaturated trifluoromethyl ketones. Its synthesis was first reported in the context of studying nucleophilic substitution reactions involving trifluoroacetyl chloride and tertiary amines. Early methodologies, such as the reaction of triethylamine with trifluoroacetyl chloride at low temperatures (–30°C), demonstrated the compound’s formation through oxidation and subsequent trifluoroacylation pathways. These studies laid the groundwork for its recognition as a versatile intermediate in organofluorine chemistry.

Nomenclature and Classification

This compound is systematically named (3E)-4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one under IUPAC guidelines, reflecting its:

- Enone system : A conjugated α,β-unsaturated ketone (but-3-en-2-one backbone).

- Functional groups : A trifluoromethyl group (–CF₃) at position 1 and a diethylamino group (–N(C₂H₅)₂) at position 4.

It belongs to the class of fluorinated enaminones , characterized by their electron-deficient enone systems and fluorinated substituents.

Structural Characteristics

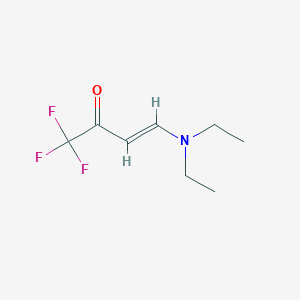

The molecular structure (Fig. 1) features:

- Conjugated π-system : The C3–C4 double bond facilitates resonance stabilization, enhancing electrophilicity at the β-carbon.

- Stereoelectronic effects : The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the carbonyl group (C=O).

- Stereochemistry : The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the diethylamino and trifluoromethyl groups.

Chemical Identifiers and Registry Information

CAS Number and Registry Data

InChI and SMILES Notations

Propriétés

IUPAC Name |

4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO/c1-3-12(4-2)6-5-7(13)8(9,10)11/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPHMBNBSBNCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371675 | |

| Record name | 4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21045-62-5 | |

| Record name | 4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction of Triethylamine with Trifluoroacetyl Chloride

A key method for preparing this compound involves the reaction of triethylamine with trifluoroacetyl chloride at low temperature (-30 °C). This reaction proceeds via nucleophilic attack of the amine on the trifluoroacetyl chloride, followed by elimination to form the α,β-unsaturated trifluoromethyl ketone bearing the diethylamino group.

This method is notable for its straightforwardness and the direct introduction of the diethylamino group in the α,β-unsaturated trifluoromethyl ketone framework.

Use of Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride is commonly used in trifluoroacylation reactions of activated alkenes and amines to generate trifluoromethyl ketones. For example, tertiary amine N-oxides can be converted to CF3-enones via the Potier-Polonovski rearrangement using TFAA, illustrating the utility of TFAA in synthesizing related compounds.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The trifluoroacetylation approach using trifluoroacetic anhydride and trifluoroacetyl chloride is favored for its adaptability and relatively mild conditions compared to other fluorination methods that require hazardous reagents or sealed vessels.

The reaction of triethylamine with trifluoroacetyl chloride, despite moderate yield, provides a direct route to the diethylamino-substituted trifluoromethyl enone and can be optimized by controlling temperature and reagent stoichiometry.

The presence of the diethylamino group enhances solubility and may influence biological activity, making this compound a valuable intermediate in drug synthesis.

Safety precautions are essential due to the potential toxicity and environmental impact of fluorinated reagents and products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of substituted butenones.

Applications De Recherche Scientifique

Synthesis and Properties

Synthesis Methods:

The synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of diethylamine with 1,1,1-trifluoro-3-buten-2-one. This reaction is usually conducted in solvents like ethanol or methanol at low temperatures (0-5°C) to stabilize intermediate products.

Chemical Properties:

The compound is characterized by its trifluoromethyl group, which enhances its reactivity and biological activity. Its structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Chemistry

This compound serves as an important reagent in organic synthesis. It acts as a building block for the development of more complex molecules. Its unique trifluoromethyl group provides distinct reactivity compared to other compounds .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxides and hydroxyl derivatives |

| Reduction | Sodium borohydride | Reduced amines and alcohols |

| Substitution | Halides or amines | Substituted butenones |

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its ability to bind to enzyme active sites makes it a valuable tool for investigating biochemical pathways.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was quantified using kinetic assays that measured substrate turnover rates before and after the introduction of the compound.

Medicine

The potential medicinal applications of this compound are being explored in drug development. Researchers are investigating its role as an enzyme inhibitor and receptor modulator. Its unique properties may lead to the development of novel therapeutic agents targeting various diseases .

Table 2: Potential Medicinal Applications

| Application Area | Description |

|---|---|

| Drug Development | Design of enzyme inhibitors and receptor modulators |

| Therapeutic Agents | Targeting metabolic disorders |

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its unique chemical properties allow for the efficient synthesis of various industrial products .

Mécanisme D'action

The mechanism of action of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Reactivity

- Diethylamino vs. Alkoxy Groups: The diethylamino group enhances regioselectivity in organometallic reactions. For example, phenylmagnesium bromide reacts with the diethylamino compound to yield β-trifluoroacetylstyrene (53% yield), whereas ETFBO produces a mixture of styrene and allylic alcohol .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Reaction Outcomes with Phenylmagnesium Bromide

| Compound | Products | Yield |

|---|---|---|

| This compound | β-Trifluoroacetylstyrene | 53% |

| ETFBO | β-Trifluoroacetylstyrene + Allylic alcohol | 40–60% |

Activité Biologique

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

The compound operates primarily through two mechanisms:

- Enzyme Inhibition : It can bind to the active sites of specific enzymes, inhibiting their catalytic activity. This interaction can prevent substrate binding, leading to reduced enzymatic function.

- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways. This modulation can alter physiological responses within cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, potentially useful in infections. |

| Antiviral | Shows promise in inhibiting viral replication in preliminary studies. |

| Enzyme Inhibition | Effective as an inhibitor for various enzymes involved in metabolic pathways. |

| Receptor Interaction | Modulates activity at specific receptor sites, affecting signal transduction. |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated a significant inhibition rate with an IC50 value indicating effective binding affinity.

Case Study 2: Antiviral Activity

In vitro assays revealed that the compound exhibited antiviral properties against influenza viruses. The mechanism was attributed to interference with viral entry into host cells.

Research Findings

Recent investigations have highlighted the compound's potential in drug design:

- Synthesis and Modification : Various synthetic routes have been explored to enhance its biological activity and selectivity against specific targets.

- Structure-Activity Relationship (SAR) : Modifications in the diethylamino group have been shown to influence both potency and selectivity.

Q & A

Q. What are the standard synthetic routes for 4-diethylamino-1,1,1-trifluorobut-3-en-2-one?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with diethylamine under reflux in ethanol yields the target compound. The reaction requires careful control of stoichiometry and temperature to avoid side products like over-aminated derivatives . Purification is often achieved via solvent extraction (e.g., dichloromethane) followed by column chromatography.

Q. How can the purity and structure of this compound be validated post-synthesis?

Use a combination of analytical techniques:

Q. What are the typical reactivity patterns of this compound in substitution reactions?

The trifluoromethyl ketone moiety reacts with nucleophiles (e.g., amines, hydrazines) at the β-position. For instance, treatment with primary amines leads to enaminone formation, while secondary amines may induce cyclization to dihydrofuran derivatives. Reaction conditions (solvent, temperature) critically influence product distribution .

Advanced Research Questions

Q. How do reaction mechanisms differ when using primary vs. secondary amines with this compound?

Primary amines (e.g., arylamines) undergo conjugate addition to form enaminones, followed by cyclization to aryl-5-(trifluoromethyl)furan-3-amines. In contrast, secondary amines (e.g., diethylamine) trigger intramolecular hemiacetal formation, yielding 4-amino-2,3-dihydrofuran-2-ols. This divergence stems from steric and electronic effects influencing nucleophilic attack pathways .

Q. What strategies mitigate competing side reactions during functionalization?

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution over elimination.

- Catalysis : Lewis acids (e.g., BF·OEt) enhance regioselectivity in cyclization reactions .

- Temperature control : Low temperatures (0–5°C) suppress undesired polymerization or over-amination .

Q. How can spectroscopic data resolve tautomeric equilibria in derivatives?

Dynamic NMR at variable temperatures can identify keto-enol tautomerism. For example, enaminone derivatives exhibit distinct shifts for enolic protons (~δ 12–14 ppm) and conjugated ketones (~δ 5–6 ppm for α,β-unsaturated systems). X-ray crystallography provides definitive evidence of dominant tautomeric forms .

Data Contradictions and Methodological Challenges

Q. Why do reported yields vary for heterocycle synthesis using this compound?

Discrepancies arise from differences in reactant purity, solvent drying, and workup methods. For example, hydrazine reactions with 4-ethoxy analogs show yields ranging from 25% to 65% depending on extraction efficiency and intermediate stability .

Q. How to address conflicting biological activity reports in agrochemical studies?

Variations in bioassay protocols (e.g., enzyme source, incubation time) may explain contradictions. Standardize assays using recombinant enzymes (e.g., acetylcholinesterase) and control for hydrolytic stability of the trifluoromethyl group .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.